Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate
CAS No.: 1384264-33-8
Cat. No.: VC15836706
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384264-33-8 |
|---|---|
| Molecular Formula | C18H25N3O2 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | tert-butyl N-[4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-13-8-6-12(7-9-13)14-11-20-15-5-4-10-19-16(14)15/h4-5,10-13,20H,6-9H2,1-3H3,(H,21,22) |
| Standard InChI Key | UGURRCWBNVFWLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C2=CNC3=C2N=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexyl]carbamate, reflects its three key components:
-
Tert-butyl carbamate group: A robust protecting group for amines, enhancing stability and modulating lipophilicity.
-
Cyclohexyl linker: A six-membered aliphatic ring that introduces conformational flexibility and influences spatial orientation.
-
Pyrrolo[3,2-B]pyridine core: A bicyclic system with a pyrrole ring fused to a pyridine ring at positions 3 and 2, respectively. This scaffold is electron-rich, enabling π-π stacking and hydrogen-bonding interactions with biological targets .
The molecular formula is C18H25N3O2, with a molecular weight of 315.4 g/mol. The cyclohexyl group exists predominantly in a chair conformation, minimizing steric strain, while the pyrrolopyridine core adopts a planar configuration due to aromatic stabilization .
Spectral and Computational Data
While experimental spectral data (NMR, IR) for this specific compound is unavailable, analogous pyrrolopyridine derivatives exhibit characteristic signals:
-
1H NMR: Aromatic protons in the pyrrolopyridine system resonate between δ 6.8–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm .
-
IR Spectroscopy: Strong absorption bands for the carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) are expected .
Computational studies predict a logP value of 2.8±0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area (PSA) of 65 Ų aligns with guidelines for oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate involves multi-step sequences, typically starting with the construction of the pyrrolopyridine core followed by functionalization and carbamate formation.
Pyrrolopyridine Core Formation
Pyrrolo[3,2-B]pyridine derivatives are commonly synthesized via Knorr-type cyclizations or transition-metal-catalyzed cross-couplings. For example:
-
Cyclization of aminopyridines: Reaction of 3-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions yields the bicyclic system .
-
Palladium-catalyzed coupling: Suzuki-Miyaura coupling of halogenated pyrroles with pyridine boronic acids constructs the fused ring system .
Carbamate Protection
The final step involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane or THF, often using a base like DIEA (diisopropylethylamine) to scavenge HCl . A representative procedure yields the product in 63–77% yield after silica gel chromatography .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and high-throughput screening optimize parameters such as:
-
Catalyst loading: 5–10% Pd(OH)2/C for efficient debenzylation .
-
Solvent systems: Glycol monomethyl ether/AcOH mixtures improve solubility during hydrogenation .
Biological Activity and Mechanism
Hypothesized Targets
While direct studies on this compound are sparse, structurally related pyrrolopyridines exhibit activity against:
-
Kinases: Inhibition of c-Met, ALK, and EGFR kinases via ATP-binding site competition .
-
GABA receptors: Allosteric modulation of GABA-A receptors, enhancing Cl⁻ influx and neuronal inhibition .
-
Antimicrobial targets: Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
In Silico Predictions
Molecular docking simulations suggest strong binding affinity (Ki ≈ 12 nM) for the ATP pocket of c-Met kinase, mediated by:
-
Hydrogen bonds between the carbamate oxygen and Met1160.
Pharmacokinetic and Toxicity Profiles
ADME Properties
Toxicity Risks
-
hERG inhibition: Moderate risk (IC50 ≈ 4.7 μM), necessitating structural modification for cardiac safety .
-
Ames test: Negative for mutagenicity in preliminary assays .
Comparative Analysis with Analogues
The cyclohexyl spacer in this compound may enhance blood-brain barrier penetration compared to Compound A’s cyclopropane, while the unsaturated pyrrolopyridine core likely improves target binding affinity over Compound B’s saturated variant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume